molecular formula C17H16FNO3 B11071051 1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone

1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone

Cat. No.: B11071051
M. Wt: 301.31 g/mol
InChI Key: GUESWBIUECWPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[8-Fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone is a complex organic compound with a unique structure that includes a fluorine atom, a furan ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and quinoline intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[8-Fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups to create new analogs.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.

    Industry: In materials science, the compound might be used to develop new polymers or other advanced materials with desirable properties.

Mechanism of Action

The mechanism by which 1-[8-fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone exerts its effects would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[8-fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone include other fluorinated quinoline derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets 1-[8-fluoro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-ethanone apart is its unique combination of a fluorine atom, a furan ring, and a quinoline moiety. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

1-[8-fluoro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]ethanone

InChI

InChI=1S/C17H16FNO3/c1-10(20)19-14-5-4-11(18)9-13(14)17-12(6-8-22-17)16(19)15-3-2-7-21-15/h2-5,7,9,12,16-17H,6,8H2,1H3

InChI Key

GUESWBIUECWPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2CCOC2C3=C1C=CC(=C3)F)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.